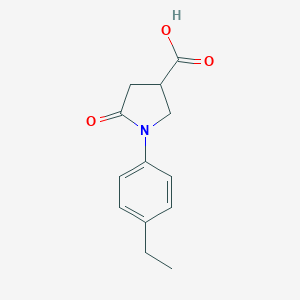

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as EPOCA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrrolidine, an organic compound with a five-membered ring structure. EPOCA has been found to be a useful reagent for synthesizing other compounds, and it has also been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

1. Carcinogen Metabolite Biomarkers

Carboxylic acids, including 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, play a significant role as biomarkers in the study of carcinogens in tobacco and their relation to cancer. The utility of these assays is crucial for obtaining information about carcinogen dose, exposure differentiation, and metabolism in humans, particularly regarding tobacco-specific carcinogens (Hecht, 2002).

2. Liquid-Liquid Extraction in Bio-based Production

The acid is relevant in the field of bio-based plastics production. Specifically, its role in liquid-liquid extraction (LLX) of carboxylic acids from diluted aqueous streams is pivotal. The developments in solvent systems for LLX, including traditional amines and organophosphorous extractants, highlight the importance of these acids in the purification and extraction processes of organic compounds (Sprakel & Schuur, 2019).

3. Biocatalyst Inhibition and Microbial Resistance

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is also significant in understanding biocatalyst inhibition by carboxylic acids. This involves studying the inhibitory effects of carboxylic acids on microbes used in fermentation processes, which is essential for producing biorenewable chemicals. Knowledge in this area is fundamental for developing metabolic engineering strategies to increase microbial robustness against these inhibitors (Jarboe, Royce, & Liu, 2013).

4. Role in Plant Biology

Although not directly related to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, studies on its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), shed light on the underestimated roles of such compounds in plant biology. ACC, primarily known as the precursor of the plant hormone ethylene, is involved in various physiological processes in plants, which can be insightful for similar carboxylic acids (Van de Poel & Van Der Straeten, 2014).

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-3-5-11(6-4-9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUTKZCUVWXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)

![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)

![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)